molecular formula C12H15NO8 B1293829 (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol CAS No. 20838-44-2

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B1293829
CAS RN: 20838-44-2
M. Wt: 301.25 g/mol
InChI Key: VCCMGHVCRFMITI-RMPHRYRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C12H15NO8 and its molecular weight is 301.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

3-Nitrophenyl-beta-D-glucopyranoside: A Multifaceted Compound in Scientific Research

Enzyme Activity Measurement: 3-Nitrophenyl-beta-D-glucopyranoside serves as a chromogenic substrate for beta-glucosidase, an enzyme that cleaves glycosidic bonds. In enzymatic assays, the compound is utilized to measure the activity of beta-glucosidase by releasing a yellow chromophore upon cleavage . This application is crucial in research and diagnostic laboratories for understanding enzyme kinetics and inhibitor screening.

Inhibitor Screening: The compound is instrumental in the development of new methodologies for screening beta-glucosidase inhibitors . These inhibitors have therapeutic potential in treating diseases like diabetes, HIV infection, and certain cancers. The ability to screen for these inhibitors efficiently can accelerate the discovery of new drugs.

Mechanism of Action

Target of Action

The primary target of 3-Nitrophenyl-beta-D-glucopyranoside is the enzyme beta-glucosidase . Beta-glucosidase is a crucial enzyme that catalyzes the hydrolysis of the glycosidic bonds in beta-D-glucosides and oligosaccharides . It plays a significant role in carbohydrate metabolism, particularly in the breakdown of complex sugars.

Mode of Action

3-Nitrophenyl-beta-D-glucopyranoside acts as a substrate for beta-glucosidase . The compound undergoes hydrolysis by the enzyme, resulting in the cleavage of the glycosidic bond . This process involves the formation of the conjugate acid of the substrate for the reaction to proceed, with heterolytic cleavage of the glycosidic C-O bond .

Biochemical Pathways

The hydrolysis of 3-Nitrophenyl-beta-D-glucopyranoside by beta-glucosidase is part of the broader carbohydrate metabolism pathway . The breakdown of this compound by the enzyme contributes to the overall process of converting complex carbohydrates into simple sugars, which can then be utilized for energy production in cells.

Pharmacokinetics

The compound’s interaction with beta-glucosidase suggests that it may be absorbed and metabolized in environments where this enzyme is present, such as the intestine

Result of Action

The hydrolysis of 3-Nitrophenyl-beta-D-glucopyranoside by beta-glucosidase results in the production of glucose and a shorter/debranched oligosaccharide . This process contributes to the breakdown of complex carbohydrates, facilitating their utilization for energy production in cells.

Action Environment

The action of 3-Nitrophenyl-beta-D-glucopyranoside is influenced by environmental factors such as pH and temperature . The pH and temperature optima for the hydrolysis of this compound by beta-glucosidase differ considerably, with optima of pH 6.0/45 °C and pH 8.5/40 °C for this compound and another similar compound, respectively . The enzyme exhibits substrate-dependent responses to changes in ionic strength . Furthermore, exposure to moist air or water may affect the stability of this compound .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMGHVCRFMITI-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943077
Record name 3-Nitrophenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

20838-44-2
Record name 3-Nitrophenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20838-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrophenyl beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020838442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrophenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrophenyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.